molecular formula C6H11FO5 B043583 Fludeoxyglucose CAS No. 29702-43-0

Fludeoxyglucose

Cat. No.: B043583
CAS No.: 29702-43-0
M. Wt: 182.15 g/mol
InChI Key: AOYNUTHNTBLRMT-SLPGGIOYSA-N
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Description

Fludeoxyglucose, also known as 2-deoxy-2-fluoro-D-glucose, is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine-18 atom. This compound is instrumental in diagnosing and monitoring various medical conditions, including cancer, heart disease, and neurological disorders .

Scientific Research Applications

Fludeoxyglucose has a wide range of applications in scientific research:

Future Directions

The future directions of Fludeoxyglucose F 18 are largely tied to its use in PET imaging. As our understanding of metabolic processes in various diseases continues to grow, the use of FDG in diagnosing and monitoring these conditions is likely to evolve as well .

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-deoxy-D-glucose mimics glucose chemically and structurally . It is taken up by cells but does not undergo metabolic glycolysis . It inhibits glycolysis due to the formation and intracellular accumulation of 2-deoxy-D-glucose-6-phosphate , inhibiting the function of hexokinase and glucose-6-phosphate isomerase .

Cellular Effects

The uptake and distribution of 2-Fluoro-2-deoxy-D-glucose are found to be similar to those of glucose in animal models . It is rapidly taken up by brain and heart cells . In cancer cells, the acceleration of glycolytic flux and its independence of oxygen tension have been described .

Molecular Mechanism

2-Fluoro-2-deoxy-D-glucose is taken up by cells via the GLUT-1 glucose transporter and phosphorylated by hexokinase to FDG-6-phosphate . There is no further metabolism, and in most tissues, there is negligible dephosphorylation .

Temporal Effects in Laboratory Settings

The effects of 2-Fluoro-2-deoxy-D-glucose over time in laboratory settings have been studied. For instance, increased radioactivity translocation can be attributed to the high osmotic pressure and ionic strength of the applied FDG and glucose mixture solution .

Dosage Effects in Animal Models

The effects of 2-Fluoro-2-deoxy-D-glucose vary with different dosages in animal models. For instance, the brain SUV was found to be significantly and inversely related to glycemia .

Metabolic Pathways

2-Fluoro-2-deoxy-D-glucose is involved in the glycolysis pathway . It can also enter the pentose phosphate pathway to some extent, where glucose-6-phosphate is converted to ribulose-5-phosphate, generating NADPH .

Transport and Distribution

2-Fluoro-2-deoxy-D-glucose is transported and distributed within cells and tissues. It is taken up by cells via the GLUT-1 glucose transporter .

Subcellular Localization

The subcellular localization of 2-Fluoro-2-deoxy-D-glucose is similar to that of glucose, given its structural similarity. It is taken up by cells and can be found in the cytoplasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fludeoxyglucose is synthesized through a nucleophilic substitution reaction. The process begins with the production of fluorine-18 in a cyclotron, typically from oxygen-18 enriched water. The fluorine-18 fluoride ion is then reacted with a mannose triflate precursor under basic conditions to produce this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves automated synthesis modules such as the GE FASTLab 2. This system allows for high-yield production with enhanced radiochemical purity. The process includes the use of a cassette-based automated synthesis module, which ensures compliance with current Good Manufacturing Practice (cGMP) and radiation safety standards .

Chemical Reactions Analysis

Types of Reactions: Fludeoxyglucose primarily undergoes phosphorylation reactions in biological systems. It is phosphorylated by hexokinase to form this compound-6-phosphate, which is then trapped within cells due to its inability to undergo further glycolysis .

Common Reagents and Conditions:

    Reagents: Fluorine-18 fluoride, mannose triflate precursor, potassium carbonate, kryptofix 2.2.2.

    Conditions: The reaction is typically carried out in anhydrous acetonitrile under basic conditions at elevated temperatures.

Major Products: The primary product of the reaction is this compound-6-phosphate, which accumulates in tissues with high glucose metabolism, such as cancer cells .

Comparison with Similar Compounds

    2-Deoxy-D-glucose: Another glucose analog used in metabolic studies but lacks the radioactive fluorine-18.

    Fluorothymidine (FLT): A thymidine analog used in PET imaging to assess cellular proliferation.

    Fluoromisonidazole (FMISO): Used in PET imaging to detect hypoxic regions within tumors.

Uniqueness: Fludeoxyglucose is unique due to its incorporation of fluorine-18, which allows for high-resolution PET imaging. Its ability to mimic glucose metabolism makes it an invaluable tool in diagnosing and monitoring various diseases, particularly cancer .

Properties

IUPAC Name

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNUTHNTBLRMT-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311592
Record name 2-Fluoro-2-deoxy-D-glucose
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Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

29702-43-0, 38440-79-8, 86783-82-6
Record name 2-Fluoro-2-deoxy-D-glucose
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Record name Fludeoxyglucose
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Record name 2-Deoxy-2-fluoromannose
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Record name Fludeoxyglucose
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Record name 2-Fluoro-2-deoxy-D-glucose
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Record name 2-FLUORO-2-DEOXY-D-GLUCOSE
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Record name FLUDEOXYGLUCOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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